2,3-Dioctylaziridine

Description

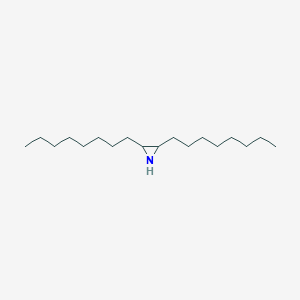

Structure

2D Structure

3D Structure

Properties

CAS No. |

13866-34-7 |

|---|---|

Molecular Formula |

C18H37N |

Molecular Weight |

267.5 g/mol |

IUPAC Name |

2,3-dioctylaziridine |

InChI |

InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |

InChI Key |

KUFBWADZXJUZBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(N1)CCCCCCCC |

Origin of Product |

United States |

Stereoselective Synthesis of 2,3 Dioctylaziridine

Strategic Approaches to Aziridine (B145994) Ring Formation.miun.semdpi.com

The construction of the aziridine ring can be achieved through several strategic approaches, each with its own advantages and limitations. These methods generally involve either the direct formation of the three-membered ring from an alkene or the cyclization of a linear precursor.

Direct aziridination involves the addition of a nitrogen atom to an alkene double bond in a single step. This is often achieved through the use of nitrene or nitrenoid species, which are highly reactive intermediates. For the synthesis of 2,3-dioctylaziridine (B14010474), the starting material would be cis- or trans-octadec-9-ene. The stereochemistry of the starting alkene is often transferred to the resulting aziridine.

Nitrene addition to alkenes is a powerful tool for aziridine synthesis. wikipedia.org The reaction of alkenes with nitrenes, generated from various precursors such as azides, can lead to the formation of aziridines. Metal-catalyzed reactions, for instance using copper, rhodium, or iron complexes, can promote the transfer of a nitrene group to an alkene. cmu.educore.ac.ukresearchgate.net For long-chain alkenes like octadec-9-ene, the choice of catalyst and reaction conditions is crucial to achieve high yields and stereoselectivity. researchgate.netutk.edu

Another approach is the use of N-amino-phthalimide in the presence of an oxidizing agent like lead tetraacetate. mdpi.com This method has been shown to be effective for the aziridination of various alkenes.

The intramolecular cyclization of functionalized amines is a common and reliable method for forming the aziridine ring. wikipedia.org These reactions typically proceed via an intramolecular nucleophilic substitution.

One of the classical methods is the Wenker synthesis , which involves the cyclization of β-amino alcohols. wikipedia.orgresearchgate.net For this compound, this would require the synthesis of the corresponding 10-amino-9-octadecanol or 9-amino-10-octadecanol. The hydroxyl group is first converted into a good leaving group, such as a sulfate (B86663) ester, followed by treatment with a base to induce ring closure. wikipedia.orgresearchgate.net Modified Wenker synthesis procedures offer milder reaction conditions. researchgate.net

Another important cyclization method is the Gabriel-Cromwell reaction , which involves the intramolecular cyclization of β-haloamines. vulcanchem.combioorg.org This method has been utilized for the synthesis of various aziridine derivatives. bioorg.org The synthesis of this compound via this route would start from a 9,10-dihalo-octadecane, which is then reacted with an amine source.

The internal Mitsunobu reaction of β-amino alcohols has also been reported to yield chiral aziridines. nih.govmdpi.com

Aziridines can also be synthesized by the transformation of other heterocyclic compounds. A common precursor is an epoxide. The ring-opening of an epoxide with an azide (B81097) nucleophile, followed by reduction and cyclization, is a well-established route to aziridines. rsc.orgclockss.org For this compound, this would involve the ring-opening of 2,3-dioctyloxirane.

Ring-expansion reactions of certain heterocycles can also lead to aziridines, although this is a less common approach for simple 2,3-dialkylaziridines. bioorg.orgsioc-journal.cnclockss.org Conversely, aziridines can undergo ring-expansion to form larger heterocycles like oxazolidinones. acs.orgarkat-usa.org

Cyclization Reactions of Precursor Amines

Catalytic Asymmetric Synthesis Protocols for Aziridine Derivatives.cmu.edunobelprize.org

Achieving enantioselectivity in the synthesis of this compound requires the use of chiral catalysts or auxiliaries. Asymmetric catalysis provides an efficient way to produce enantiomerically enriched aziridines. nobelprize.org

Transition metal catalysts, when combined with chiral ligands, can mediate highly enantioselective aziridination reactions. cmu.edu Copper and rhodium complexes are among the most studied catalysts for this purpose. The choice of the chiral ligand is critical for the stereochemical outcome of the reaction.

For the aziridination of cis-alkenes, Jacobsen's system using dibenzylidene diimine ligands with copper catalysts has shown good success. cmu.edu Evans' bis(oxazoline) ligands are often more effective for trans-alkenes. cmu.edu The enantioselective aziridination of alkenes using N-aminophthalimide can be mediated by chiral ligands in the presence of lead tetraacetate. 140.122.64

The development of chiral cation-based catalysts has also enabled substrate-directed enantioselective aziridination of alkenyl alcohols. acs.orgnih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of aziridines, avoiding the use of metal catalysts. diva-portal.org These reactions often involve the activation of the substrate by a chiral organic molecule.

The enantioselective aziridination of α,β-unsaturated aldehydes, catalyzed by chiral amines, can produce β-formyl aziridines with high enantiomeric excess. diva-portal.orgnih.govull.es While this specific approach is not directly applicable to the synthesis of this compound from an alkene, it highlights the potential of organocatalysis in constructing chiral aziridine rings.

Data Tables

Table 1: Comparison of Strategic Approaches to Aziridine Synthesis

| Synthetic Strategy | Starting Material Example for this compound | Key Features | Stereochemical Control |

| Direct Aziridination | cis- or trans-Octadec-9-ene | Atom-economical; often requires reactive nitrene sources. | Often stereospecific, transferring alkene geometry. Asymmetric catalysis can induce enantioselectivity. |

| Cyclization of Precursor Amines | 10-Amino-9-octadecanol (Wenker) or 9-Halo-10-aminooctadecane (Gabriel-Cromwell) | Reliable and well-established methods. wikipedia.orgresearchgate.netvulcanchem.combioorg.org | Stereochemistry is determined by the precursor's stereocenters. |

| Transformation of Cyclic Systems | 2,3-Dioctyloxirane | Utilizes readily available epoxides as precursors. rsc.orgclockss.org | Stereochemistry is dependent on the ring-opening and subsequent cyclization steps. |

Table 2: Overview of Catalytic Asymmetric Aziridination Methods

| Catalytic Approach | Catalyst System Example | Substrate Scope | Enantioselectivity |

| Chiral Ligand-Mediated | Cu(I) with Jacobsen's dibenzylidene diimine ligands cmu.edu | Effective for cis-alkenes. cmu.edu | Good to high enantiomeric excess. |

| Chiral Ligand-Mediated | Cu(I) with Evans' bis(oxazoline) ligands cmu.edu | More successful for trans-alkenes. cmu.edu | Good to high enantiomeric excess. |

| Organocatalytic | Chiral amines (e.g., proline derivatives) diva-portal.orgnih.govull.es | Primarily for α,β-unsaturated aldehydes. diva-portal.orgnih.govull.es | Often high enantiomeric excess. |

Chiral Ligand-Mediated Approaches

Diastereoselective Synthesis of this compound Isomers

The synthesis of this compound isomers, namely cis-2,3-dioctylaziridine and trans-2,3-dioctylaziridine, is fundamentally directed by the stereochemistry of the starting alkene. The aziridination of internal, unactivated alkenes like octadec-9-ene typically proceeds with retention of the alkene's geometry, making the choice of the starting material the primary determinant of the final product's diastereoselectivity.

The precursor for cis-2,3-dioctylaziridine is cis-octadec-9-ene, a derivative of the naturally abundant oleic acid. wikipedia.orgnih.gov Conversely, trans-2,3-dioctylaziridine is synthesized from trans-octadec-9-ene, commonly known as elaidic acid. atamankimya.comtargetmol.com Elaidic acid itself is most often produced through the isomerization of oleic acid, a process that can be achieved using reagents like nitrogen oxides. pjsir.orgaocs.org

A documented method for the synthesis of related aziridine derivatives involves the addition of N,N-dibromosulfonamides to internal olefins. This reaction, reported by Foglia, Haeberer, and Maerker, yields N-sulfonylaziridines. acs.org This approach can be applied to cis- or trans-octadec-9-ene to produce the corresponding N-sulfonyl-2,3-dioctylaziridine diastereomer. The sulfonyl protecting group can potentially be removed in a subsequent step to yield the parent aziridine.

Modern electrochemical methods have also been developed for the aziridination of internal alkenes using primary amines or ammonia (B1221849) as the nitrogen source. amazonaws.comchemrxiv.orgchinesechemsoc.org These techniques offer a direct route to N-unsubstituted or N-alkylated aziridines and are noted for their high efficiency and broad scope. The stereochemical outcome in these reactions is also dependent on the starting alkene.

The following table summarizes approaches for the diastereoselective synthesis of this compound and its derivatives.

| Starting Material | Key Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| cis-Octadec-9-ene (from Oleic Acid) | N,N-Dibromosulfonamide | cis-N-Sulfonyl-2,3-dioctylaziridine | Stereospecific (cis) | acs.org |

| trans-Octadec-9-ene (Elaidic Acid) | N,N-Dibromosulfonamide | trans-N-Sulfonyl-2,3-dioctylaziridine | Stereospecific (trans) | acs.org |

| Oleic Acid | Nitrogen Oxides (e.g., NaNO₂/HNO₃) | Elaidic Acid | Isomerization (cis to trans) | aocs.org |

| Internal Alkenes (general) | Primary Amine, Electrolysis | N-Alkyl-aziridine | Dependent on alkene geometry | amazonaws.comchemrxiv.org |

Optimization of Reaction Conditions and Yields in Academic Scale Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in academic laboratory settings. Key parameters that are typically adjusted include the choice of catalyst, the nature of the nitrene source, solvent, temperature, and reactant stoichiometry.

Catalyst and Nitrene Source: While classical aziridination methods, such as those using N,N-dihaloamides, may not require a catalyst, modern synthetic routes often employ transition-metal catalysts to achieve higher efficiency and turnover. For the aziridination of less reactive aliphatic alkenes, rhodium and cobalt complexes have proven effective. acs.orgias.ac.in For instance, cobalt-catalyzed reactions using trichloroethoxysulfonyl azide (TcesN₃) as the nitrene source have been reported for the aziridination of various alkenes. acs.org The development of N-sulfonyl-1,2,3-triazoles as precursors for rhodium-bound imino carbenes represents another advanced strategy for synthesizing nitrogen-containing heterocycles. ias.ac.inemory.edu

Electrochemical Approaches: Recent advancements in electrochemistry offer a metal- and oxidant-free alternative for aziridination. nih.gov In these methods, an electric current facilitates the oxidative coupling between an alkene and a nitrogen source, such as a sulfonamide or a primary amine. amazonaws.comnih.gov Optimization of electrochemical reactions involves adjusting parameters like the electrode materials (e.g., carbon anode, platinum cathode), supporting electrolyte (e.g., tetrabutylammonium (B224687) acetate), solvent system (e.g., a mixture of 1,2-dichloroethane (B1671644) and 2,2,2-trifluoroethanol), and current density. nih.gov

Solvent, Temperature, and Stoichiometry: The choice of solvent can significantly influence reaction outcomes. Solvents like acetonitrile (B52724) or chlorinated hydrocarbons such as 1,2-dichloroethane are commonly used. amazonaws.comias.ac.in Reaction temperature is another critical factor that must be controlled to ensure efficient product formation while preventing thermal decomposition or side reactions. Stoichiometric control, particularly the ratio of the alkene to the nitrogen source, is also fine-tuned to maximize the conversion of the limiting reagent and simplify purification.

The following data table illustrates the optimization of various parameters in aziridination reactions relevant to the synthesis of this compound.

| Alkene Substrate | Nitrogen Source/Catalyst | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Internal Alkene (Anethole) | Cyclohexylamine / Electrolysis | Acetonitrile (CH₃CN) | Carbon Anode, Iron Cathode | Good | amazonaws.comchemrxiv.org |

| Unactivated Alkene ((+)-3-Carene) | 4-Methoxybenzenesulfonamide / Electrolysis | DCE / TFE | Carbon Anode, Platinum Cathode, KOAc | Not specified | nih.gov |

| 2-Alkenylindole | N-Sulfonyl-1,2,3-triazole / Rh₂(OAc)₄ | 1,2-Dichloroethane (DCE) | 100 °C | Good to Excellent | ias.ac.in |

| Alkenyl Alcohol | Trichloroethoxysulfonyl azide / Co(II) catalyst | Not specified | Chiral Cation Control | High (up to 92% ee) | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-2,3-Dioctylaziridine |

| trans-2,3-Dioctylaziridine |

| cis-Octadec-9-ene |

| trans-Octadec-9-ene |

| Oleic Acid |

| Elaidic Acid |

| N,N-Dibromosulfonamide |

| N-Sulfonyl-2,3-dioctylaziridine |

| Trichloroethoxysulfonyl azide |

| N-Sulfonyl-1,2,3-triazole |

| 4-Methoxybenzenesulfonamide |

| Acetonitrile |

| 1,2-Dichloroethane |

| 2,2,2-Trifluoroethanol |

| Tetrabutylammonium acetate |

| Rhodium(II) acetate |

| Anethole |

| (+)-3-Carene |

| Cyclohexylamine |

| Nitric acid |

Reactivity and Transformations of 2,3 Dioctylaziridine

Electrophilic Activation and Subsequent Reactions

An alternative strategy to initiate reactivity involves the electrophilic activation of the aziridine (B145994) nitrogen. nih.gov This process involves the reaction of the nitrogen atom's lone pair with an electrophile, such as a proton from a Brønsted acid or a vacant orbital of a Lewis acid. This activation step converts the neutral aziridine into a highly reactive aziridinium (B1262131) ion. nih.govfrontiersin.org The formation of this positively charged, three-membered ring intermediate renders the ring carbons extremely susceptible to attack by even weak nucleophiles and can also pave the way for various molecular rearrangements. smolecule.comrsc.org

Lewis acids are potent activators for aziridine ring-opening. nih.gov They function by coordinating to the nitrogen atom, which can be considered the initial step in forming an aziridinium ion-like complex. This activation dramatically enhances the electrophilic character of the ring carbons. A variety of Lewis acids, such as boron trifluoride etherate (BF₃•OEt₂), have been successfully used to catalyze the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols. nih.gov In the context of 2,3-dioctylaziridine (B14010474), a Lewis acid would coordinate to the nitrogen, making the ring susceptible to attack. This strategy allows for transformations that might not proceed without catalytic activation. The reaction can lead to the formation of complex products, for instance, through intramolecular cyclizations if a suitable nucleophile is present in the N-substituent or one of the side chains. researchgate.net

Table 3: Common Lewis Acids for Aziridine Activation

| Lewis Acid | Formula | Typical Application |

|---|---|---|

| Boron Trifluoride Etherate | BF₃•OEt₂ | Catalytic ring-opening with various nucleophiles. nih.gov |

| Aluminum Trichloride | AlCl₃ | Promoting rearrangements and cyclizations. researchgate.net |

| Titanium Tetrachloride | TiCl₄ | Used in cross-coupling reactions. nih.gov |

| Zinc Chloride | ZnCl₂ | Mild catalyst for ring-opening. |

Brønsted acids catalyze reactions by protonating the aziridine nitrogen, which generates a highly strained, reactive aziridinium ion. dss.go.th This intermediate can then undergo several reaction pathways, including nucleophilic attack or molecular rearrangement. Acid-catalyzed rearrangements of small rings are common and can lead to structurally diverse products. researchgate.net For example, the protonated aziridine could undergo a rearrangement where one of the octyl groups migrates, or it could facilitate elimination or addition reactions depending on the specific substrate and conditions. While specific Brønsted acid-catalyzed rearrangements of this compound are not detailed in the literature, related transformations like the semipinacol rearrangement in other systems demonstrate the potential for such reactivity. nih.gov Strong acids like triflic acid (TfOH) are known to catalyze C-C bond cleavage and alkylations, which could be a potential, albeit speculative, pathway for activated this compound. mdpi.com

Lewis Acid-Mediated Transformations

Functional Group Interconversions on the Octyl Chains

While specific research on the functional group interconversions of the octyl chains on this compound is not extensively documented, the principles of modern organic synthesis allow for the discussion of potential transformations. These modifications would rely on the activation of otherwise inert C(sp³)–H bonds, a significant area of contemporary chemical research. acs.orgnih.gov Such reactions would be valuable for creating derivatives with altered physical properties (like solubility or polarity) or for introducing new reactive handles without disrupting the core aziridine structure. nih.gov

Transition-metal-catalyzed C–H activation is a leading strategy for the selective functionalization of alkanes. mdpi.comacs.org Catalysts based on metals like palladium, rhodium, or iridium can facilitate the introduction of various functional groups at specific positions on an alkyl chain, often directed by a coordinating group within the molecule. nih.govnih.gov In the case of this compound, the nitrogen atom of the aziridine could potentially serve as a directing group, although its effectiveness for remote C-H activation on a long chain would depend heavily on the reaction conditions and catalyst system.

Potential C–H functionalization reactions on the octyl chains could include:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Halogenation: Introduction of chloro, bromo, or iodo substituents, which can serve as points for further modification.

Alkylation/Arylation: Formation of new carbon-carbon bonds to introduce further complexity. acs.orgmdpi.com

Nitration/Amination: Introduction of nitrogen-containing functional groups.

These transformations would yield novel analogues of this compound, though achieving high selectivity on a long, flexible octyl chain remains a significant synthetic challenge.

Table 1: Hypothetical Functional Group Interconversions on Octyl Chains This table is based on general C-H functionalization methodologies and represents potential, not experimentally verified, transformations for this compound.

| Starting Compound | Reagents/Catalyst System | Potential Product Type | Research Field |

|---|---|---|---|

| This compound | Peroxide or Oxone® | Hydroxylated this compound | C-H Oxidation |

| This compound | NBS, Light/Radical Initiator | Brominated this compound | Free-Radical Halogenation |

| This compound | Rh(III) catalyst, Alkyl/Aryl Halide | Alkylated/Arylated this compound | Directed C-H Functionalization nih.gov |

| This compound | Palladium catalyst, PhI(OAc)₂ | Acetoxylated this compound | Catalytic C-H Acetoxylation nih.gov |

Cycloaddition Reactions Involving the Aziridine Moiety

The strained aziridine ring is a versatile synthon for various cycloaddition reactions. These transformations typically proceed via the in situ generation of an azomethine ylide, a reactive 1,3-dipole, through the cleavage of one of the ring's carbon-carbon bonds. mdpi.comnih.govmsu.edu

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings and is a hallmark reaction of azomethine ylides. nih.govthieme.de For a 2,3-disubstituted aziridine like this compound, the reaction sequence begins with the thermal or photochemical ring-opening to form the corresponding azomethine ylide. msu.edu This reactive intermediate can then be trapped by a suitable dipolarophile, such as an electron-deficient alkene or alkyne, to yield a highly substituted pyrrolidine (B122466) derivative. mdpi.comcatalyst-enabling-synthetic-chemistry.com

The stereochemistry of the starting aziridine influences the geometry of the resulting azomethine ylide, which in turn dictates the stereochemical outcome of the cycloaddition. For instance, the thermolysis of a cis-2,3-dialkylaziridine typically leads to a specific ylide geometry that reacts stereospecifically with the dipolarophile. While N-unsubstituted aziridines can undergo these reactions, the process is often more efficient with N-aryl or N-sulfonyl substituted aziridines. nih.gov

A general scheme for the [3+2] cycloaddition of this compound involves heating or irradiating the aziridine in the presence of a dipolarophile. mdpi.combeilstein-journals.org The reaction with dimethyl acetylenedicarboxylate, for example, would be expected to produce a dihydropyrrole derivative, which could subsequently aromatize to a pyrrole.

Table 2: Representative [3+2] Cycloaddition Reactions This table presents expected products from the reaction of an azomethine ylide derived from this compound with various dipolarophiles, based on established reactivity patterns. mdpi.comthieme.de

| Dipolarophile | Reaction Conditions | Expected Product Class |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, Δ | 2,5-Dihydropyrrole / Pyrrole |

| Maleimide | Toluene, Δ | Pyrrolidine-fused bicycle |

| Acrylonitrile | Benzene, hν | Substituted Pyrrolidine |

| Benzaldehyde | Toluene, Δ, Lewis Acid | Substituted Oxazolidine nih.gov |

The [2+2+2] cycloaddition is a powerful synthetic tool, typically catalyzed by transition metals, for the construction of six-membered rings from three unsaturated components (e.g., three alkynes, or two alkynes and an alkene). nih.gov This reaction involves the assembly of these components around a metal center, followed by reductive elimination to form the cyclic product. nih.gov

There is no direct literature precedent for the participation of a saturated heterocycle like this compound as a two-atom component in a [2+2+2] cycloaddition reaction. The fundamental mechanism requires π-systems that can coordinate to the metal catalyst. A saturated aziridine ring lacks the necessary unsaturation to directly engage in this type of transformation.

For this compound to participate, it would first need to be converted into an unsaturated species. A hypothetical, multi-step, one-pot sequence could be envisioned where the aziridine undergoes a catalytic elimination or rearrangement to form an enamine or an imine, which could then potentially act as a two-atom component in a subsequent metal-catalyzed [2+2+2] cycloaddition. However, such a sequence is highly speculative and would face significant challenges in terms of compatibility of reaction conditions and catalyst selectivity. Therefore, the direct [2+2+2] cycloaddition is not considered a characteristic transformation for this class of compounds.

Applications of 2,3 Dioctylaziridine in Advanced Organic Synthesis

Asymmetric Catalysis and Chiral Auxiliary Roles of Aziridines

While chiral aziridines can serve as chiral auxiliaries to control the stereochemical outcome of synthetic reactions, no studies have been found that specifically document the use of 2,3-dioctylaziridine (B14010474) in this role. uniba.itnih.gov The principles of asymmetric catalysis often involve chiral catalysts to produce enantiomerically enriched products from prochiral substrates. nih.govkit.edunih.govcardiff.ac.uk Organocatalysis, in particular, has become a major pillar in this field, utilizing chiral organic molecules to mimic biocatalytic processes. nih.govmdpi.com However, research detailing the performance of this compound as either a catalyst or a chiral auxiliary is not documented in the search results.

Building Block for Nitrogen-Containing Heterocycles

Aziridines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles due to the high ring strain that facilitates ring-opening reactions. rsc.orgorganic-chemistry.org This general reactivity allows for their conversion into more complex structures.

Synthesis of Piperidines and Pyrrolidines

The transformation of aziridines into piperidines and pyrrolidines is a known synthetic strategy. These reactions often proceed via ring-opening followed by cyclization with appropriate substrates. For example, some methods involve the [3+2] cycloaddition of aziridines with alkenes to form pyrrolidines. rsc.orgrsc.org However, there are no specific examples or research findings detailing the use of this compound for the synthesis of piperidines or pyrrolidines.

Formation of Complex Polycyclic Nitrogen Systems

The synthesis of complex polycyclic nitrogen systems is a significant goal in organic chemistry. While aziridines can be precursors in such syntheses, there is no available literature that describes the use of this compound in the formation of these complex scaffolds.

Precursor in Stereocontrolled Synthesis of Complex Molecules

The stereocontrolled synthesis of complex molecules is fundamental to modern organic and medicinal chemistry, enabling access to enantiomerically pure compounds. beilstein-journals.orgmdpi.comunibe.ch Aziridines can act as key precursors in these synthetic routes. Nevertheless, no published research specifically identifies this compound as a precursor in the stereocontrolled synthesis of any complex molecules.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, where multiple chemical bonds are formed in a single operation, offer an efficient route to complex molecular architectures from simple starting materials. nih.govglobalresearchonline.netbeilstein-journals.orgslideshare.netnumberanalytics.com Similarly, multicomponent reactions (MCRs), which involve three or more reactants, are highly valued for their efficiency and atom economy. uniba.itnih.govbeilstein-journals.orgnih.govmdpi.com Although aziridines can participate in such transformations, there is no information available on the specific involvement of this compound in either cascade or multicomponent reactions.

Table of Mentioned Compounds

Since the requested article on this compound could not be generated due to a lack of specific data, a table of compounds is not applicable.

Advanced Spectroscopic and Stereochemical Analysis of 2,3 Dioctylaziridine

NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of molecules in solution. For 2,3-dioctylaziridine (B14010474), NMR provides critical information regarding the relative stereochemistry of the two chiral centers (C2 and C3) and the conformational dynamics of the molecule. copernicus.org

Key NMR Parameters for Stereochemical and Conformational Insights:

Chemical Shifts (δ): The precise chemical shifts of the protons on the aziridine (B145994) ring and the adjacent methylene (B1212753) groups of the octyl chains are highly sensitive to their stereochemical environment. magritek.com For instance, the diastereotopic protons of a methylene group adjacent to a chiral center will exhibit distinct chemical shifts. Analysis of these shifts, often aided by computational modeling, can help differentiate between cis and trans isomers.

Coupling Constants (J): The magnitude of the coupling constant between the two protons on the aziridine ring (³JHH) is governed by the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org This relationship allows for the determination of the relative orientation of the substituents on the ring. A larger coupling constant typically suggests a trans relationship, while a smaller coupling constant is indicative of a cis arrangement.

Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining through-space proximity of protons. nih.gov For this compound, observing an NOE between the protons at C2 and C3 would strongly indicate a cis configuration, as these protons would be on the same face of the aziridine ring. The absence of such a correlation would suggest a trans arrangement.

Conformational Analysis:

The flexibility of the octyl chains and the potential for nitrogen inversion in the aziridine ring lead to a complex conformational landscape. Low-temperature NMR studies can be employed to slow down these dynamic processes, allowing for the observation and characterization of individual conformers. nih.gov By analyzing the NMR data at various temperatures, it is possible to determine the energy barriers for conformational changes, such as bond rotations and nitrogen inversion. copernicus.org

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of a Hypothetical 2,3-Disubstituted Aziridine

| Proton | Chemical Shift (δ, ppm) of cis-isomer | Chemical Shift (δ, ppm) of trans-isomer | Key NOE Correlations for cis-isomer |

| H-2 (aziridine) | 2.85 | 2.50 | H-2 ↔ H-3 |

| H-3 (aziridine) | 2.85 | 2.50 | H-3 ↔ H-2 |

| CH₂ (adjacent to C2) | 1.45, 1.60 (diastereotopic) | 1.50 | |

| CH₂ (adjacent to C3) | 1.45, 1.60 (diastereotopic) | 1.50 |

Note: This table is illustrative and actual values for this compound may vary. The key takeaway is the difference in spectral patterns between the isomers.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR provides excellent information about the relative stereochemistry, X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electron clouds of the atoms allows for the creation of a three-dimensional map of the electron density within the molecule, revealing the precise spatial arrangement of all atoms. taylorandfrancis.com

For this compound, a successful crystallographic analysis would unambiguously establish the (R,R), (S,S), (R,S), or (S,R) configuration of the chiral centers. The Flack parameter, derived from the analysis of anomalous scattering data, is a crucial value in confirming the absolute stereochemistry. chem-soc.si A value close to zero for the correct enantiomer confirms the assignment with high confidence. chem-soc.si

The crystal structure also provides invaluable data on bond lengths, bond angles, and the solid-state conformation of the molecule, which can be used to correlate with and validate the findings from solution-state NMR studies. rsc.org

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Elucidation

Chiroptical methods are a group of spectroscopic techniques that rely on the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.com These methods are particularly powerful for assigning the absolute configuration of chiral molecules in solution. psu.edu

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mdpi.com For a chiral molecule like this compound, the aziridine ring and any associated chromophores will give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute stereochemistry of the molecule. quick.cz

The modern approach to ECD analysis involves a combination of experimental measurements and theoretical calculations. aip.org The ECD spectrum of a proposed stereoisomer of this compound can be computationally simulated using time-dependent density functional theory (TD-DFT). nih.gov By comparing the experimentally measured ECD spectrum with the simulated spectra for all possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov This combined experimental and computational approach has become a reliable alternative, especially when X-ray crystallography is not feasible. mdpi.com

Table 2: Hypothetical ECD Data and Stereochemical Correlation

| Stereoisomer of this compound | Predicted Major Cotton Effect (λ, nm) | Predicted Sign of Cotton Effect |

| (2R, 3R) | ~210 | Positive |

| (2S, 3S) | ~210 | Negative |

| (2R, 3S) - meso | Inactive | N/A |

Note: This table is a simplified representation. Actual ECD spectra can be more complex.

Advanced Mass Spectrometry Techniques for Mechanistic Interrogation

Advanced mass spectrometry (MS) techniques, while not primary methods for stereochemical determination, can provide valuable insights into the fragmentation pathways and mechanistic aspects of this compound. Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions.

By carefully analyzing the fragmentation patterns, it may be possible to deduce information about the connectivity and, in some cases, gain indirect evidence for the stereochemical arrangement of the substituents. For instance, the relative abundance of certain fragment ions might differ between the cis and trans isomers due to differences in their steric strain and conformational preferences, which can influence the energetics of fragmentation pathways.

Furthermore, when coupled with chiral chromatography (LC-MS), mass spectrometry becomes a powerful tool for separating and identifying different stereoisomers, even in complex mixtures. mdpi.com This is particularly useful for monitoring the stereochemical outcome of synthetic reactions that produce this compound.

Theoretical and Computational Chemistry Studies on 2,3 Dioctylaziridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. nih.govarxiv.org These calculations can determine electronic state energies, the distribution of electron density, and the nature of molecular orbitals, which are fundamental to understanding a molecule's reactivity. nih.govmdpi.com

For 2,3-dioctylaziridine (B14010474), these calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. Reactivity descriptors derived from these calculations, such as electronegativity, hardness, and softness, as well as Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com The molecular electrostatic potential (MEP) map would further visualize the electron-rich and electron-poor regions of the molecule, highlighting areas susceptible to interaction. scielo.org.mx

Illustrative Data: Calculated Electronic Properties This table demonstrates the type of data that quantum chemical calculations would provide. The values are hypothetical.

<हरी इंटरएक्टिव टेबल>

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on N | -0.58 e⁻ | Indicates the partial negative charge on the nitrogen atom, a likely site for electrophilic attack. mdpi.com |

Transition State Analysis for Reaction Pathways

Transition state (TS) analysis is a cornerstone of computational reaction chemistry, used to identify the highest energy point along a reaction coordinate, known as the transition state. nih.govrsc.org Identifying the geometry and energy of the TS is crucial for understanding reaction mechanisms and calculating activation energy barriers, which determine reaction rates. nih.gove3s-conferences.org

For this compound, this analysis would be vital for studying reactions such as ring-opening, which is characteristic of aziridines. Computational methods can map the potential energy surface for such a reaction, locating the transient molecular structure at the peak of the energy barrier. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) analysis can then confirm that the identified transition state correctly connects the reactants to the desired products. rsc.org By comparing the activation energies of different potential pathways, chemists can predict which reaction mechanism is most favorable. e3s-conferences.org

Illustrative Data: Transition State Energy Profile for a Hypothetical Ring-Opening Reaction This table provides a hypothetical energy profile for a reaction involving this compound. The values are for illustrative purposes.

<हरी इंटरएक्टिव टेबल>

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | Ground state energy of the starting material. |

| Transition State (TS1) | +25.5 | Activation energy barrier for the C-N bond cleavage. chemrxiv.org |

| Intermediate | +5.2 | A short-lived species formed after the transition state. |

| Transition State (TS2) | +15.8 | Activation energy for the subsequent step. |

| Product | -10.0 | Ground state energy of the final ring-opened product. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of their dynamic behavior. nih.govresearchgate.net These simulations are invaluable for exploring the conformational landscape of flexible molecules, like this compound with its two long octyl chains. researchgate.netnih.gov

An MD simulation would track the trajectories of all atoms in the molecule, revealing how the octyl chains fold and interact with each other and the aziridine (B145994) ring. mdpi.com By analyzing these trajectories, a conformational landscape, or free energy landscape, can be constructed. biorxiv.org This landscape maps the different stable and transient conformations of the molecule and the energy barriers between them, identifying the most populated (lowest energy) shapes the molecule is likely to adopt in a given environment. nih.govbiorxiv.org

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the interpretation of experimental data or even predict spectra for unknown compounds. nih.govmpg.de Methods like Time-Dependent Density Functional Theory (TD-DFT) can calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. arxiv.org

For this compound, calculations could predict its infrared (IR) spectrum by computing vibrational frequencies corresponding to bond stretches and bends. This is useful for identifying characteristic peaks, such as the C-N stretch of the aziridine ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. The accuracy of these predictions allows for the confident assignment of experimental spectra. nih.gov

Illustrative Data: Predicted Spectroscopic Parameters This table shows examples of spectroscopic data that could be computationally predicted for this compound. These are hypothetical values.

<हरी इंटरएक्टिव टेबल>

| Parameter | Predicted Value | Experimental Region/Significance |

|---|---|---|

| IR Freq. (C-N stretch) | 1235 cm⁻¹ | Key vibrational mode for identifying the aziridine ring. |

| ¹H NMR Shift (CH on ring) | δ 2.1 ppm | Chemical shift for protons attached directly to the aziridine ring. |

| ¹³C NMR Shift (C on ring) | δ 35.4 ppm | Chemical shift for carbon atoms within the three-membered ring. |

| UV-Vis λ_max | 215 nm | Corresponds to the main electronic transition (e.g., n → σ*). |

Future Perspectives and Emerging Research Directions

Integration of 2,3-Dioctylaziridine (B14010474) in Flow Chemistry Methodologies

The application of continuous-flow chemistry to the synthesis and transformation of aziridines is a rapidly growing area of interest, offering significant advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.netuni-hannover.de While specific flow chemistry protocols for this compound have not been detailed in the literature, existing methodologies for other aziridines can be adapted and optimized.

Potential flow chemistry approaches for this compound include:

Palladium-Catalyzed C(sp³)–H Activation: This method, which has been successfully implemented in flow for the synthesis of other aziridines, could be applied to precursors of this compound. d-nb.infonih.gov A continuous-flow system would allow for precise control over reaction parameters, potentially leading to higher yields and selectivity.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient route to aziridines. researchgate.netchemrxiv.org An electrochemical flow reactor could be employed for the oxidative coupling of corresponding alkenes and primary amines to produce this compound, minimizing the use of chemical oxidants. researchgate.net

Photochemical Flow Reactions: Photochemistry in flow reactors provides a powerful tool for organic synthesis. mdpi.com Photo-flow conditions could be explored for the aziridination of the corresponding olefin using light-sensitive nitrogen sources, offering a mild and selective synthetic route. organic-chemistry.org

The integration of in-line purification techniques, such as "catch and release" strategies, could further enhance the efficiency of flow processes for this compound, enabling the direct production of highly pure material. d-nb.info

Exploration of Novel Catalytic Systems for its Transformations

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is likely to focus on both ring-opening reactions and functionalization of the aziridine (B145994) ring.

Catalytic Ring-Opening Reactions:

The inherent ring strain of aziridines makes them susceptible to ring-opening, a reaction that can be controlled and directed by various catalysts. mdpi.comscispace.comnih.gov For this compound, this could lead to the synthesis of a variety of valuable β-functionalized long-chain amines.

| Catalyst Type | Potential Transformation of this compound | Key Advantages |

| Copper-based Catalysts | Borylative ring-opening to produce β-aminoboronates. mdpi.com | Access to valuable synthetic intermediates. |

| Palladium-based Catalysts | Cross-coupling reactions with various nucleophiles. nih.govsnnu.edu.cn | Formation of new carbon-carbon and carbon-heteroatom bonds. |

| Iron-based Catalysts | Amination of C-H bonds. nih.gov | Use of an earth-abundant and less toxic metal. |

| Organocatalysts | Asymmetric ring-opening reactions. | Metal-free and potentially more sustainable transformations. |

Functionalization of the Aziridine Ring:

Beyond ring-opening, catalysts can be employed to functionalize the existing aziridine structure. This could involve C-H activation of the octyl chains or modifications at the nitrogen atom.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. nih.govfau.eu For this compound, this translates to the development of more environmentally benign and atom-economical synthetic methods.

Key areas for developing sustainable synthesis routes include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. rsc.org This includes the use of heterogeneous catalysts that can be easily recovered and reused. aaqr.org

Electrochemical and Photochemical Methods: These techniques often offer milder reaction conditions and reduce the need for chemical oxidants or reductants. organic-chemistry.orgrsc.org

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. A direct aziridination of the corresponding olefin is an example of an atom-economical approach. nih.gov

Ball Milling: This solvent-free technique has been used for the synthesis of other nitrogen-containing heterocycles and could potentially be adapted for the synthesis of this compound or its derivatives. arabjchem.org

Computational Design of Novel Aziridine-Based Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules. escholarship.org For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential transformations.

Applications of computational design in this context include:

Mechanism Elucidation: DFT calculations can be used to model reaction pathways for the synthesis and transformation of this compound, helping to understand the underlying mechanisms of catalytic and non-catalytic reactions. nih.govresearchgate.net

Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts for specific transformations of this compound. rsc.orgrsc.org For example, by modeling the interaction of the aziridine with different metal centers and ligands, it is possible to predict which catalysts will exhibit the desired activity and selectivity.

Predicting Regioselectivity: In ring-opening reactions of unsymmetrically substituted aziridines, computational models can predict which carbon atom is more likely to be attacked by a nucleophile, guiding the design of experiments to achieve a desired regioisomer. frontiersin.org

Exploring Novel Reactivity: Computational studies can be used to explore hypothetical reactions and transformations of this compound that have not yet been attempted experimentally, potentially leading to the discovery of new and valuable chemical reactions.

By combining computational predictions with experimental validation, researchers can significantly accelerate the development of novel and useful transformations based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.